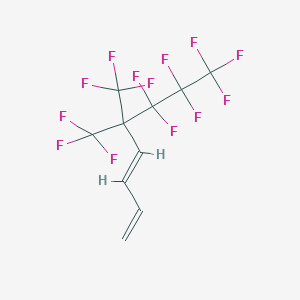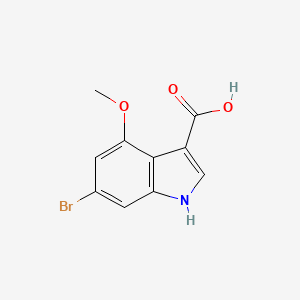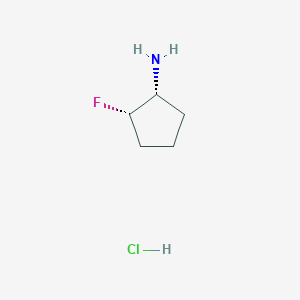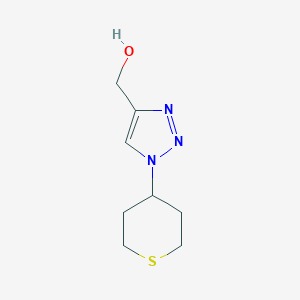
3,4-Dibromo-2,5-difluorophenylacetonitrile
描述
3,4-Dibromo-2,5-difluorophenylacetonitrile (DDFPA) is an organonitrogen compound with a unique chemical structure and a wide range of applications in organic synthesis and scientific research. It is a colorless to light yellow liquid with a sweet odor and a melting point of -30°C. DDFPA is a versatile reagent and has been used in various chemical syntheses, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, DDFPA is used in scientific research as a tool to study the mechanism of action of various enzymes and proteins.
科学研究应用
3,4-Dibromo-2,5-difluorophenylacetonitrile is a useful reagent for scientific research due to its unique chemical structure and wide range of applications. It has been used in studies of the mechanism of action of various enzymes and proteins, and has also been used to study the structure and dynamics of proteins, as well as to study the binding of ligands to their target proteins. Additionally, 3,4-Dibromo-2,5-difluorophenylacetonitrile has been used in studies of the structure and function of DNA and RNA molecules, and to study the interactions between proteins and other molecules.
作用机制
The mechanism of action of 3,4-Dibromo-2,5-difluorophenylacetonitrile is not fully understood, but it is known to be a reversible inhibitor of several enzymes and proteins. The exact mechanism of action is still under investigation, but it is believed that 3,4-Dibromo-2,5-difluorophenylacetonitrile binds to the active site of the enzyme or protein and alters its activity. Additionally, 3,4-Dibromo-2,5-difluorophenylacetonitrile is thought to interact with the active site of the enzyme or protein in a way that prevents the binding of the substrate or ligand, thereby inhibiting the enzyme or protein.
Biochemical and Physiological Effects
3,4-Dibromo-2,5-difluorophenylacetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins, including proteases, phosphatases, and kinases. Additionally, 3,4-Dibromo-2,5-difluorophenylacetonitrile has been shown to inhibit the production of certain hormones, such as cortisol, and to inhibit the activity of certain ion channels. Finally, 3,4-Dibromo-2,5-difluorophenylacetonitrile has been shown to have an effect on the expression of certain genes, and has been shown to modulate the activity of certain transcription factors.
实验室实验的优点和局限性
The use of 3,4-Dibromo-2,5-difluorophenylacetonitrile in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and its unique chemical structure makes it useful for a wide variety of applications. Additionally, 3,4-Dibromo-2,5-difluorophenylacetonitrile is a reversible inhibitor, which means that it can be used to study the mechanism of action of enzymes and proteins without permanently inactivating them. However, 3,4-Dibromo-2,5-difluorophenylacetonitrile is also a relatively toxic compound and should be handled with caution. Additionally, the exact mechanism of action of 3,4-Dibromo-2,5-difluorophenylacetonitrile is still not fully understood, and further research is needed to elucidate its exact effects.
未来方向
The potential applications of 3,4-Dibromo-2,5-difluorophenylacetonitrile in scientific research are vast, and there are a number of possible future directions for research. One possible direction is to further investigate the mechanism of action of 3,4-Dibromo-2,5-difluorophenylacetonitrile, in order to better understand its effects on enzymes and proteins. Additionally, further research could be done to investigate the effects of 3,4-Dibromo-2,5-difluorophenylacetonitrile on gene expression and transcription factor activity. Finally, further research could be done to investigate the potential applications of 3,4-Dibromo-2,5-difluorophenylacetonitrile in drug discovery and development.
属性
IUPAC Name |
2-(3,4-dibromo-2,5-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-6-5(11)3-4(1-2-13)8(12)7(6)10/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESVJRXEIWTKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)Br)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride](/img/structure/B1448794.png)

![1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine](/img/structure/B1448797.png)







![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448813.png)
